molecular formula C23H34O3 B13433511 Glycidyl Eicosapentaenoate-d5

Glycidyl Eicosapentaenoate-d5

Cat. No.: B13433511
M. Wt: 363.5 g/mol
InChI Key: INTHOQCNXQLKIE-QOWHZJMFSA-N
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Description

Glycidyl Eicosapentaenoate-d5 is a stable isotope-labeled compound, specifically a deuterated form of Glycidyl Eicosapentaenoate. It is often used in scientific research as a reference material or tracer. The compound has the molecular formula C23H29D5O3 and a molecular weight of 363.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycidyl Eicosapentaenoate-d5 typically involves the esterification of eicosapentaenoic acid with glycidol-d5. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Glycidyl Eicosapentaenoate-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycidyl Eicosapentaenoate-d5 is used in various fields of scientific research:

    Chemistry: As a reference material in analytical chemistry for the quantification of eicosapentaenoic acid derivatives.

    Biology: In metabolic studies to trace the incorporation and transformation of eicosapentaenoic acid in biological systems.

    Medicine: Investigating the pharmacokinetics and metabolism of eicosapentaenoic acid in clinical studies.

    Industry: Quality control and standardization in the production of omega-3 fatty acid supplements

Mechanism of Action

The mechanism of action of Glycidyl Eicosapentaenoate-d5 involves its incorporation into biological systems where it can be metabolized to eicosapentaenoic acid. Eicosapentaenoic acid is known to reduce the production of triglycerides in the liver and enhance the clearance of triglycerides from circulating very low-density lipoprotein (VLDL) particles. It also exerts anti-inflammatory and antithrombotic effects by modulating eicosanoid pathways .

Comparison with Similar Compounds

Similar Compounds

  • Glycidyl Palmitate-d5
  • Glycidyl Stearate-d5
  • Glycidyl Oleate-d5

Uniqueness

Glycidyl Eicosapentaenoate-d5 is unique due to its specific incorporation of deuterium atoms and its origin from eicosapentaenoic acid, an omega-3 fatty acid. This makes it particularly valuable in studies related to lipid metabolism and the biological effects of omega-3 fatty acids .

Properties

Molecular Formula

C23H34O3

Molecular Weight

363.5 g/mol

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C23H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h3-4,6-7,9-10,12-13,15-16,22H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D

InChI Key

INTHOQCNXQLKIE-QOWHZJMFSA-N

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)[2H]

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1

Origin of Product

United States

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